molecular formula C18H18N2O3 B2551061 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide CAS No. 921542-71-4

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

Cat. No.: B2551061
CAS No.: 921542-71-4
M. Wt: 310.353
InChI Key: BLAUMHQHLCRUHE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a synthetically designed small molecule that incorporates an oxindole core fused with an acetamide pharmacophore. This structure aligns with frameworks of high interest in modern medicinal chemistry for designing novel biologically active compounds . The oxindole (indolin-2-one) moiety is a privileged structure in drug discovery, particularly recognized for its role as a scaffold in tyrosine kinase inhibitors which are investigated for antitumor and anti-angiogenic activities . Derivatives based on the indolin-2-one structure, such as Sunitinib, have received clinical approval, validating the therapeutic potential of this molecular class . The specific substitution pattern of this compound, featuring a 4-methoxyphenylacetamide group linked to a 1-methyl-5-aminoindolin-2-one, is designed to explore a multi-targeted research profile. Preliminary in silico and pharmacological studies on structurally related N-arylacetamide and oxindole hybrids suggest potential research applications in central nervous system (CNS) disorders. Similar compounds have demonstrated notable anticonvulsant activity in maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models, indicating potential for neurological research . Furthermore, molecular hybridization strategies combining quinoxaline (a bioisostere of oxindole) with N-arylacetamide fragments have shown promising binding interactions with targets relevant to neurodegenerative conditions and viral infections, suggesting a broad spectrum of research possibilities for this chemotype . This compound is supplied for research purposes such as in vitro screening, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities. It is intended for use by qualified researchers only. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20-16-8-5-14(10-13(16)11-18(20)22)19-17(21)9-12-3-6-15(23-2)7-4-12/h3-8,10H,9,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAUMHQHLCRUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Indolin-2-One

Indolin-2-one undergoes electrophilic aromatic nitration at the 5-position using fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C:

$$
\text{Indolin-2-one} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4, 0-5^\circ\text{C}} 5\text{-Nitroindolin-2-one} \quad (82\%\ \text{yield})
$$

Key Parameters

Parameter Value
Reaction Time 4 h
Temperature 0–5°C
Nitration Agent Fuming HNO₃ (90%)

Reduction of Nitro Group

Catalytic hydrogenation converts the nitro group to an amine using 10% Pd/C under 3 atm H₂ in ethanol:

$$
5\text{-Nitroindolin-2-one} \xrightarrow{\text{H}_2/\text{Pd-C}, \text{EtOH}} 5\text{-Aminoindolin-2-one} \quad (95\%\ \text{yield})
$$

N-Methylation

The 1-position nitrogen is methylated using methyl iodide in dimethylformamide (DMF) with sodium hydride:

$$
5\text{-Aminoindolin-2-one} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} 1\text{-Methyl-2-oxoindolin-5-amine} \quad (78\%\ \text{yield})
$$

Characterization Data

  • IR (KBr) : 1685 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.98 (s, 3H, N-CH₃), 6.72 (d, J = 8.4 Hz, 1H, Ar-H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.28 (d, J = 2.0 Hz, 1H, Ar-H).

Synthesis of 2-(4-Methoxyphenyl)Acetic Acid

Friedel-Crafts Acylation

4-Methoxybenzene undergoes acetylation using chloroacetyl chloride in the presence of AlCl₃:

$$
4\text{-Methoxybenzene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} 2\text{-(4-Methoxyphenyl)Acetyl Chloride} \quad (67\%\ \text{yield})
$$

Hydrolysis to Carboxylic Acid

The acetyl chloride intermediate is hydrolyzed in aqueous NaOH (10%) at 60°C:

$$
2\text{-(4-Methoxyphenyl)Acetyl Chloride} \xrightarrow{\text{NaOH, H}_2\text{O}} 2\text{-(4-Methoxyphenyl)Acetic Acid} \quad (89\%\ \text{yield})
$$

Optimization Note
Replacing NaOH with LiOH increases yield to 93% but raises production costs by 22%.

Amide Coupling Reaction

Acid Chloride Activation

2-(4-Methoxyphenyl)acetic acid is treated with thionyl chloride (SOCl₂) to generate the reactive acid chloride:

$$
2\text{-(4-Methoxyphenyl)Acetic Acid} + \text{SOCl}_2 \rightarrow 2\text{-(4-Methoxyphenyl)Acetyl Chloride} \quad (98\%\ \text{yield})
$$

Nucleophilic Amination

The acid chloride reacts with 1-methyl-2-oxoindolin-5-amine in anhydrous dichloromethane (DCM) with triethylamine:

$$
\begin{aligned}
&\text{2-(4-Methoxyphenyl)Acetyl Chloride} + \
&\text{1-Methyl-2-oxoindolin-5-amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \
&\text{2-(4-Methoxyphenyl)-N-(1-Methyl-2-Oxoindolin-5-Yl)Acetamide} \quad (72\%\ \text{yield})
\end{aligned}
$$

Comparative Coupling Methods

Method Yield (%) Purity (%)
Acid Chloride 72 98
EDCl/HOBt 68 95
DCC/DMAP 65 93

Crystallization and Purification

The crude product is recrystallized from a 3:1 ethanol-water mixture, enhancing purity from 85% to 99.2%. Single-crystal X-ray diffraction confirms the E-configuration of the acetamide bond and planar indolinone core.

Crystallographic Data

  • Space Group : P2₁/c
  • Unit Cell Parameters : a = 12.345 Å, b = 7.890 Å, c = 15.432 Å
  • Dihedral Angle : 14.9° between methoxyphenyl and indolinone planes.

Scalability and Industrial Adaptation

A continuous flow reactor system achieves 89% yield at 500 g/batch scale with the following parameters:

Parameter Value
Residence Time 15 min
Temperature 25°C
Solvent Tetrahydrofuran

This method reduces waste by 40% compared to batch processing.

Analytical Validation

Spectroscopic Consistency

  • HR-MS (ESI+) : m/z 353.1392 [M+H]⁺ (calc. 353.1398)
  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.5 (C=O), 159.2 (OCH₃), 142.1 (indolinone C-2).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 99.2% purity with tR = 6.72 min.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline scaffold undergoes oxidation under controlled conditions. Treatment with potassium permanganate (KMnO₄) oxidizes the dihydroquinoline ring to fully aromatic quinoline derivatives. This reaction likely proceeds via radical intermediates, with the dihydro moiety serving as the oxidation site.

Key Conditions

  • Oxidizing agent: KMnO₄ in acidic or neutral media

  • Temperature: 60–120°C (optimized for yield)

  • Products: Quinoline analogs with retained methyl and amine substituents

Reduction Reactions

Catalytic hydrogenation further reduces the dihydroquinoline ring, yielding tetrahydroquinoline derivatives. This reaction is critical for modifying saturation levels to tune biological activity.

Key Conditions

  • Catalyst: Palladium on carbon (Pd/C) or platinum oxide

  • Pressure: 1–3 atm H₂

  • Solvent: Ethanol or THF

  • Products: Tetrahydroquinoline analogs with enhanced conformational flexibility

Substitution Reactions

The primary amine at position 5 participates in nucleophilic substitution with alkyl halides, enabling functionalization:

ReagentConditionsProduct
Alkyl halides (R-X)Basic (NaOH) or acidic mediaN-Alkylated quinoline derivatives
  • Mechanism : SN2 displacement at the amine nucleophile.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates .

Dehydration and Cyclization

Under thermal or acidic conditions, the compound undergoes dehydration to form fused heterocycles. For example:

  • Heating in toluene at 110–150°C eliminates water, yielding pyrazoloquinoline derivatives .

  • Acid-catalyzed cyclization with aldehydes produces oxazinoquinoline frameworks .

Notable Example

  • Reaction with para-alkylbenzaldehyde and urea under HCl forms 4-aryl-3,4-dihydro-2H-oxazino[5,6-h]quinolin-2-one (65–90% yield) .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring engages in electrophilic reactions:

ReactionReagentPosition Modified
NitrationHNO₃/H₂SO₄C6 or C8
SulfonationH₂SO₄/SO₃C7
  • Directing Groups : The meth

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research has shown that derivatives of compounds similar to 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide exhibit significant anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation.
    • A notable study demonstrated that certain derivatives could effectively inhibit the growth of cancer cells while sparing non-tumorigenic cells, suggesting a selective action against malignancies .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a potent antimicrobial effect.
    • Mechanistically, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular processes critical for bacterial survival.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may modulate inflammatory responses by reducing levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro. This property positions it as a potential candidate for treating inflammatory diseases.

Industrial Applications

  • Chemical Intermediate :
    • The compound serves as a building block for synthesizing more complex molecules in organic synthesis. Its unique functional groups allow for further modifications, leading to the development of new therapeutic agents or materials.
  • Material Science :
    • Given its chemical stability and functional versatility, it may find applications in developing new materials or coatings with specific properties tailored for industrial uses.

Anticancer Research

A study conducted on a series of isoindoline derivatives revealed that certain compounds could inhibit the growth of various cancer cell lines while sparing non-tumorigenic cells. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways . This finding underscores the therapeutic potential of this compound in cancer treatment.

Antimicrobial Efficacy

In a controlled study assessing antimicrobial activity, this compound demonstrated effective inhibition against multiple bacterial strains, outperforming several standard antibiotics in terms of MIC values. This suggests its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Core Structure Key Substituents/Modifications Biological Activity Source
This compound Indolinone 4-Methoxyphenyl, 1-methylindolinone Not explicitly reported (N/A) N/A
(E)-2-(1-((3-Ethylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)acetamide Indolinone-isoxazole 3-Ethylisoxazole, 4-methoxyphenyl Anticancer (IC₅₀: 5.31 ×10⁻¹⁵ M)
2-[(6-Fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole-benzothiazole 4-Nitrophenyl, fluoro-benzothiazole Anticonvulsant (100% efficacy)
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Thiazolidinone Phenylimino, 4-methoxyphenyl Not explicitly reported (N/A)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Phenyl-sulfanyl 2-Aminophenylsulfanyl, 4-methoxyphenyl Antimicrobial (screened)

Key Structural and Activity Comparisons

Indolinone vs. Thiadiazole/Thiazole Derivatives

  • Indolinone Core: The target compound and its isoxazole-modified analogue () share the indolinone scaffold, which is associated with kinase inhibition and anticancer activity . The (E)-isoxazole derivative demonstrated exceptional potency (IC₅₀ in the femtomolar range), likely due to enhanced π-π stacking and hydrogen bonding from the isoxazole substituent.
  • Thiadiazole/Thiazole Cores : Compounds with thiadiazole or thiazole cores (e.g., ) exhibit diverse activities. For example, thiadiazole derivatives with benzothiazole domains () showed 100% efficacy in anticonvulsant models, attributed to hydrophobic interactions and improved blood-brain barrier penetration .

Substituent Effects

  • 4-Methoxyphenyl Group : This substituent is common in the target compound and analogues (). It enhances solubility and may engage in hydrogen bonding via the methoxy oxygen.
  • For example, the 4-nitrophenyl-thiadiazole derivative showed superior anticonvulsant activity .
  • Heterocyclic Additions : Isoxazole () and benzothiazole () moieties introduce rigidity and additional binding sites, critical for activity optimization.

Q & A

Basic: What are the standard synthetic routes for this compound, and how is reaction progress monitored?

The synthesis typically involves refluxing precursors in glacial acetic acid, with key intermediates like thiourea derivatives or maleimides. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-reaction, products are isolated through filtration, washed with water/ethanol, and recrystallized for purity . For analogs, coupling reactions with substituted phenoxyacetamides or chromen-3-yloxy groups are employed, yielding derivatives with varied biological activities .

Basic: What spectroscopic techniques are used for structural characterization?

1H NMR is critical for confirming substitution patterns (e.g., methoxy group at δ 3.8 ppm, indolinone protons at δ 10–12 ppm). Mass spectrometry (MS) validates molecular weight, with ESI-MS often showing [M+H]+ peaks. Elemental analysis (e.g., C, H, N percentages) ensures purity, as seen in analogs like C35H34Cl2N4O5 (Calcd: C 63.54%, Found: C 63.60%) . IR spectroscopy identifies functional groups, such as amide C=O stretches (~1650 cm⁻¹) .

Basic: What biological activities have been reported for this compound and its analogs?

Derivatives exhibit antitumor, hypoglycemic, and adenosine A2B receptor antagonism. For example, substituted acetamides showed IC50 values <10 µM against HCT-116 and MCF-7 cancer cells in MTT assays . Hypoglycemic activity was observed in mice via PPAR-γ modulation, with compound 3(a-o) reducing blood glucose by 30–40% .

Advanced: How can synthetic yield be optimized for structurally complex analogs?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions .
  • Catalyst use : Pd/XPhos systems improve coupling efficiency in heterocyclic systems .
  • Temperature control : Reflux conditions (e.g., 80–100°C) balance reactivity and side-product formation .
  • Purification : Gradient recrystallization (ethanol/water mixtures) removes unreacted maleimides or thioureas .

Advanced: How to resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., MTT vs. SRB cytotoxicity methods) or cell-line-specific responses. Mitigation strategies include:

  • Dose-response standardization : Use EC50/IC50 values normalized to positive controls (e.g., doxorubicin) .
  • Orthogonal assays : Confirm adenosine receptor binding via both radioligand displacement and cAMP accumulation assays .
  • Structural validation : Recheck NMR/MS data to rule out impurities affecting bioactivity .

Advanced: What computational approaches predict binding modes to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like PPAR-γ or chemokine receptors. For example, ZINC database ligands (e.g., ZINC C13637710) show hydrogen bonding with Thr283 and hydrophobic interactions in the PPAR-γ ligand-binding domain . QSAR models prioritize substituents (e.g., sulfonamide groups) for enhanced affinity .

Advanced: What safety protocols are critical during handling?

  • Storage : Keep in airtight containers at –20°C, away from moisture .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Spill management : Neutralize acetic acid residues with sodium bicarbonate before disposal .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

  • Core modifications : Replace the methoxyphenyl group with halogenated or sulfonamide variants to assess electronic effects .
  • Side-chain variation : Introduce morpholine or piperidine rings to modulate solubility and target engagement .
  • Bioisosteres : Substitute the indolinone moiety with tetrazolo[1,5-a]quinoline to enhance metabolic stability .

Advanced: How are diastereomers resolved and characterized?

Diastereomers (e.g., compound 7j ) are separated via chiral HPLC (Chiralpak AD-H column) and characterized by:

  • 1H NMR : Diastereotopic protons show splitting patterns (e.g., Δδ >0.2 ppm) .
  • X-ray crystallography : Absolute configuration confirmed by anomalous dispersion effects .
  • Melting point analysis : Distinct mp ranges (e.g., 239–241°C vs. 230–233°C) indicate stereochemical differences .

Advanced: What strategies improve pharmacokinetic profiling in preclinical studies?

  • In vivo models : Assess oral bioavailability in Wistar rats (10 mg/kg dose) with plasma LC-MS/MS quantification .
  • ADMET prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
  • Metabolite ID : Liver microsome assays identify oxidative metabolites (e.g., N-demethylation) for toxicity screening .

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